

copper-free click chemistry applications of 5lodo-1-pentyne derivatives

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Compound of Interest		
Compound Name:	5-lodo-1-pentyne	
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Application Notes and Protocols for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Free Click Chemistry

Copper-free click chemistry, predominantly represented by Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a powerful bioorthogonal ligation reaction. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems, including cell surface labeling, in vivo imaging, and the synthesis of drug delivery systems.[1][2][3][4][5] The driving force for this reaction is the high ring strain of cyclooctyne derivatives, which readily react with azides to form stable triazoles.[2][4]

Note on **5-lodo-1-pentyne**: It is important to clarify that **5-iodo-1-pentyne**, as a terminal alkyne, is not a suitable substrate for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Terminal alkynes require a copper(I) catalyst to efficiently undergo cycloaddition with azides. The applications and protocols detailed below focus on the established and widely utilized strained cyclooctyne reagents for copper-free click chemistry.

Key Reagents in Copper-Free Click Chemistry



A variety of strained cyclooctynes have been developed to optimize reaction kinetics, stability, and solubility. Some of the most common reagents include:

- Dibenzocyclooctynes (DBCO or ADIBO): Known for their high reactivity and stability.
- Bicyclononynes (BCN): Offer a good balance of reactivity and stability.
- Difluorinated Cyclooctynes (DIFO): Feature fluorine atoms to enhance reactivity through inductive effects.[4]

These reagents can be functionalized with various groups (e.g., NHS esters, maleimides, amines) to enable conjugation to a wide range of biomolecules.

Applications of Copper-Free Click Chemistry

The biocompatibility and orthogonality of copper-free click chemistry have led to its widespread adoption in several research areas:

- Bioconjugation: The specific and efficient covalent ligation of biomolecules, such as proteins, antibodies, carbohydrates, and nucleic acids, with labels (e.g., fluorophores, biotin) or other molecules of interest.[4]
- Drug Delivery Systems: The construction of antibody-drug conjugates (ADCs), functionalization of nanoparticles, and formation of hydrogels for targeted drug delivery and controlled release.
- Molecular Imaging: The labeling of biomolecules in living cells and organisms for real-time visualization of biological processes without significant perturbation.
- Cell Surface Labeling and Tracking: Metabolic labeling of cell surface glycans with azidemodified sugars, followed by reaction with a cyclooctyne-bearing probe for visualization and tracking.

Quantitative Data Summary

The following table summarizes the second-order rate constants for the reaction of various strained cyclooctynes with a model azide (e.g., benzyl azide). Higher rate constants indicate faster reaction kinetics.



Cyclooctyne Reagent	Abbreviation	Second-Order Rate Constant (M ⁻¹ s ⁻¹)	Key Features
Dibenzocyclooctyne	DBCO / ADIBO	~0.1 - 1.0	High reactivity, good stability
Bicyclononyne	BCN	~0.01 - 0.1	Good balance of reactivity and stability
Difluorinated Cyclooctyne	DIFO	~0.1 - 0.5	Enhanced reactivity due to fluorine substitution
Biarylazacyclooctynon e	BARAC	> 1.0	Very high reactivity

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with a DBCO-Fluorophore

Objective: To fluorescently label a protein containing an azide group using a DBCOfunctionalized fluorescent dye.

Materials:

- Azide-modified protein (e.g., produced by metabolic labeling with an azide-containing amino acid analog)
- DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., PD-10 desalting column)
- Spectrophotometer and fluorescence plate reader



Procedure:

Reagent Preparation:

- Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.
- Prepare a 10 mM stock solution of the DBCO-fluorophore in a compatible organic solvent (e.g., DMSO).

Conjugation Reaction:

- To the protein solution, add the DBCO-fluorophore stock solution to achieve a 5- to 20-fold molar excess of the dye over the protein.
- Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

Purification:

- Remove the excess, unreacted DBCO-fluorophore by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
- Collect the protein-containing fractions.

Characterization:

- Measure the protein concentration using a spectrophotometer (A280).
- Measure the fluorescence of the labeled protein using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
- The degree of labeling (DOL) can be calculated from the absorbance of the protein and the dye.

Protocol 2: Functionalization of Nanoparticles for Drug Delivery

Methodological & Application





Objective: To attach a targeting ligand (e.g., an azide-modified peptide) to DBCO-functionalized lipid nanoparticles.

Materials:

- DBCO-functionalized lipid nanoparticles
- · Azide-modified targeting peptide
- HEPES buffer (20 mM, pH 7.2)
- Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

Procedure:

- Reagent Preparation:
 - Disperse the DBCO-functionalized lipid nanoparticles in HEPES buffer.
 - Dissolve the azide-modified targeting peptide in HEPES buffer to a concentration of 1 mg/mL.
- Conjugation Reaction:
 - Add the peptide solution to the nanoparticle dispersion at a 10-fold molar excess of peptide relative to the DBCO groups on the nanoparticle surface.
 - Incubate the mixture at room temperature for 4-6 hours with gentle stirring.

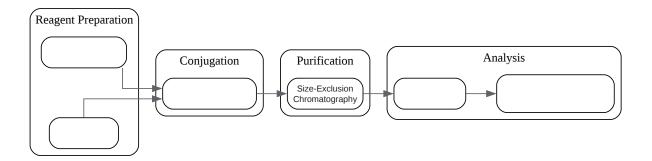
Purification:

- Wash the nanoparticles to remove unreacted peptide using centrifugal filter units. Add HEPES buffer and centrifuge according to the manufacturer's instructions. Repeat the washing step three times.
- Resuspend the final functionalized nanoparticles in the desired buffer for storage or further use.



- · Characterization:
 - Confirm the successful conjugation of the peptide to the nanoparticles using techniques such as dynamic light scattering (DLS) to measure size changes, zeta potential measurements, and/or a peptide quantification assay (e.g., BCA assay) on the supernatant from the washing steps.

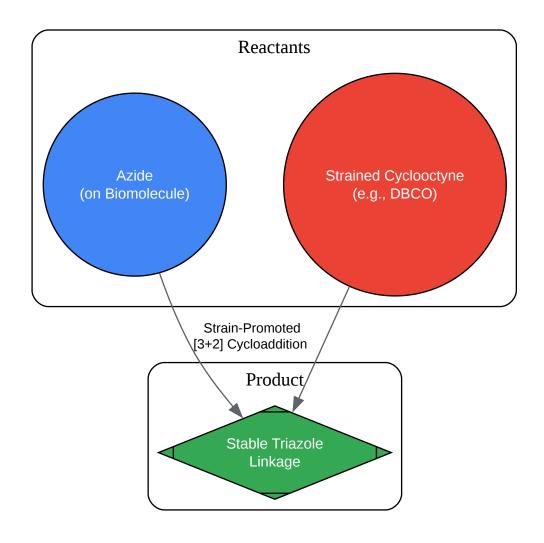
Visualizations



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Caption: Workflow for labeling an azide-modified protein with a DBCO-fluorophore.





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Caption: The fundamental reaction of copper-free click chemistry (SPAAC).

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